

### Role of TAM kinases in tumor microenvironment

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An In-depth Technical Guide to the Role of TAM Kinases in the Tumor Microenvironment

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs) are critical regulators of the tumor microenvironment (TME). Comprising three receptors—Tyro3, Axl, and MerTK—this family plays a pivotal role in promoting tumor cell survival, proliferation, metastasis, and therapy resistance. Crucially, TAM kinases are key architects of an immunosuppressive TME, primarily by modulating the function of innate immune cells. Their ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (PROS1), bridge the interaction between phosphatidylserine (PtdSer) on apoptotic cells and the TAM receptors on phagocytes, leading to a blunted anti-tumor immune response. This dual role in directly promoting malignancy and suppressing immunity makes the TAM kinase family a compelling target for novel cancer therapeutics, particularly in combination with immune checkpoint inhibitors. This guide provides a comprehensive overview of TAM kinase biology, their signaling pathways, their multifaceted roles within the TME, quantitative data on their expression and inhibition, and detailed experimental protocols for their study.

### **Introduction to TAM Kinases**

The TAM family consists of three structurally related RTKs: Tyro3, Axl, and MerTK. Each receptor is characterized by an extracellular domain containing two immunoglobulin-like (Iglike) domains and two fibronectin type III (FNIII) domains, a single transmembrane helix, and an intracellular tyrosine kinase domain[1]. They are activated by the vitamin K-dependent ligands Gas6 and PROS1, which act as bridging molecules between PtdSer exposed on the



surface of apoptotic cells and the TAM receptors on neighboring cells, particularly myeloid cells[2][3]. This interaction is central to their primary physiological function: the immunologically silent clearance of apoptotic cells, a process known as efferocytosis[2][3].

In the context of cancer, this homeostatic mechanism is co-opted by the tumor to its advantage. The high rate of apoptosis within the TME provides an abundance of PtdSer, leading to sustained TAM kinase activation. This chronic signaling fosters an immunosuppressive landscape and directly drives oncogenic processes in the tumor cells themselves[4][5].

# Role of TAM Kinases in the Tumor Microenvironment

TAM kinases are central players in orchestrating an immunosuppressive TME that facilitates tumor growth and immune evasion. Their effects are mediated through the modulation of various immune cell populations.

- Tumor-Associated Macrophages (TAMs): TAM kinase signaling, particularly through MerTK, is a potent driver of M2-like macrophage polarization. This pro-tumor phenotype is characterized by the secretion of anti-inflammatory cytokines (e.g., IL-10), reduced antigen presentation, and promotion of angiogenesis and tissue remodeling, all of which support tumor progression[6][7]. Inhibition of MerTK can shift macrophage polarization toward a pro-inflammatory, anti-tumor M1-like phenotype[6][8].
- Dendritic Cells (DCs): In dendritic cells, TAM kinases act as a negative feedback loop for Toll-like receptor (TLR) signaling[2]. Activation of Axl and MerTK dampens DC maturation and the production of pro-inflammatory cytokines, thereby impairing their ability to prime effective anti-tumor T cell responses[9].
- Natural Killer (NK) Cells: TAM kinase signaling negatively regulates the maturation and function of NK cells[1]. The ligands Gas6 and PROS1 can activate TAM receptors on immature NK cells, which inhibits the acquisition of activating receptors required for their cytotoxic function[9]. Consequently, targeting TAM kinases can enhance NK cell-mediated anti-metastatic activity[1].
- Myeloid-Derived Suppressor Cells (MDSCs): TAM kinases contribute to the immunosuppressive function of MDSCs. Pan-TAM inhibition has been shown to alleviate



MDSC-mediated suppression of T cells, suggesting that all three receptors play a role in MDSC biology[10].

## **TAM Kinase Signaling Pathways**

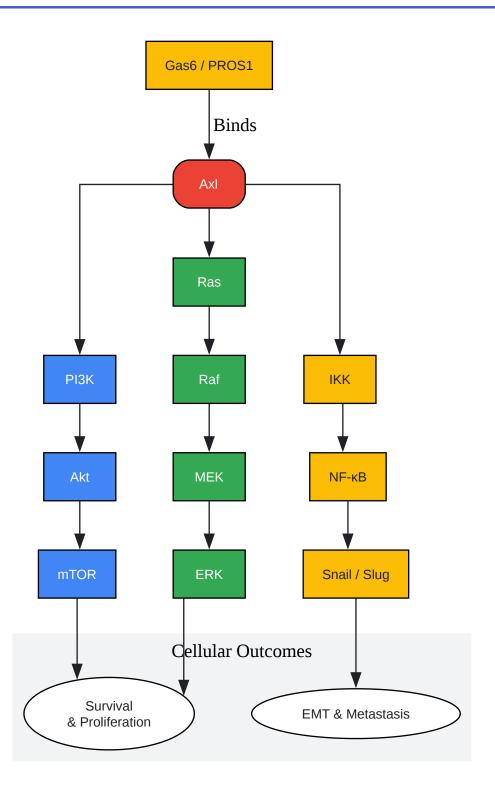
Upon ligand binding and dimerization, TAM kinases autophosphorylate their intracellular domains, creating docking sites for various downstream signaling molecules. This initiates multiple pro-oncogenic signaling cascades.

## **Axl Signaling**

Axl is the most widely studied TAM kinase in cancer and is frequently associated with metastasis and drug resistance[5][11]. Its activation robustly triggers several key pathways:

- PI3K/Akt/mTOR Pathway: Promotes cell survival, proliferation, and growth[12].
- Ras/Raf/MEK/ERK Pathway: Drives cell proliferation[12].
- NF-κB Pathway: Axl activation can lead to the activation of the NF-κB pathway, which is crucial for promoting an epithelial-to-mesenchymal transition (EMT)[3]. This involves the upregulation of EMT-inducing transcription factors like Snail and Slug, leading to the repression of epithelial markers (e.g., E-cadherin) and the induction of mesenchymal markers (e.g., Vimentin), thereby enhancing cell migration and invasion[3][11][12][13][14][15] [16].





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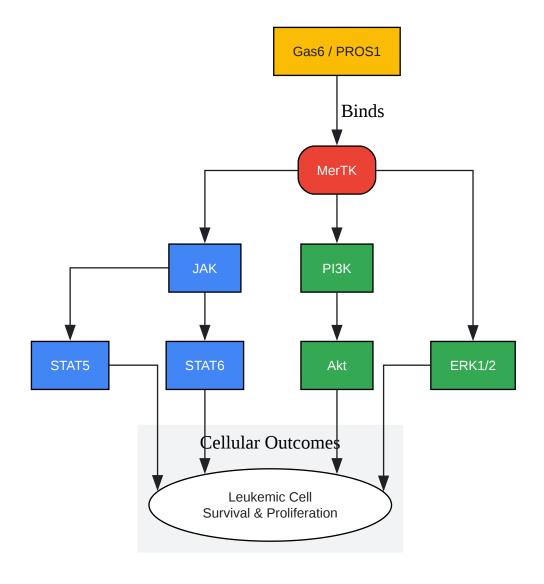
Caption: Axl signaling pathway promoting survival and epithelial-mesenchymal transition (EMT).



### **MerTK Signaling**

MerTK is highly expressed in hematopoietic malignancies and various solid tumors[2][12]. It is a key mediator of efferocytosis and immune suppression in macrophages. In cancer cells, its activation leads to:

- PI3K/Akt Pathway: Promotes cell survival.
- ERK1/2 Pathway: Contributes to proliferation.
- JAK/STAT Pathway: In leukemias, MerTK activation leads to the phosphorylation and activation of STAT5 and STAT6, which are critical for leukemic cell survival and proliferation[17][18][19][20][21].





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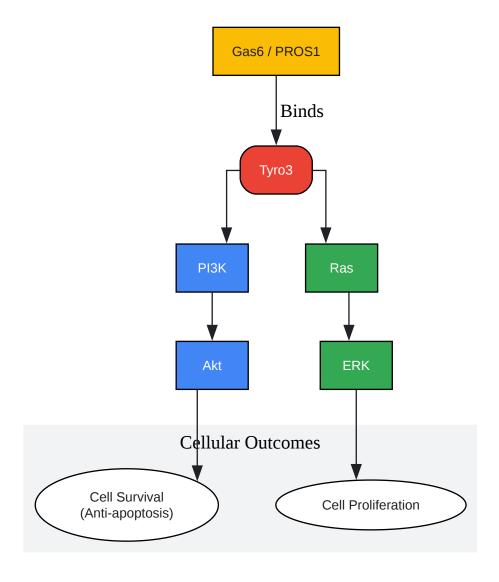
Caption: MerTK signaling cascade in leukemia, highlighting the activation of the JAK/STAT pathway.

# **Tyro3 Signaling**

While less studied than Axl and MerTK, Tyro3 is overexpressed in several cancers, including melanoma and colorectal cancer, where it promotes tumorigenesis[22][23]. Its signaling is particularly important in cells where it is the sole TAM receptor expressed. Key downstream pathways include:

- PI3K/Akt Pathway: Crucial for Tyro3-mediated cell survival and anti-apoptotic signals[3][22] [23].
- MAPK/ERK Pathway: Primarily linked to promoting cell proliferation[22][23].





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Caption: Tyro3 signaling activating PI3K/Akt for survival and MAPK/ERK for proliferation.

## **Quantitative Data Summary**

The expression of TAM kinases and the effects of their inhibition have been quantified in numerous preclinical and clinical studies. The following tables summarize key data.

Table 1: Expression of TAM Kinases in Human Cancers



Kinase	Cancer Type	Expression Data	Associated Outcome	Citation(s)
AxI	NSCLC, AML, Breast, Pancreatic	Overexpressed; correlates with metastasis.	Poor clinical prognosis, reduced overall survival.	[9]
MerTK	Acute Myeloid Leukemia (AML)	Elevated levels in ~80-90% of patients.	Contributes to leukemogenesis.	[2]
MerTK	Triple-Negative Breast Cancer (TNBC)	Highly expressed in ~30% of cases.	Potential predictive biomarker.	[24]
MerTK	Acute Lymphoblastic Leukemia (ALL)	Overexpressed in 30-40% of patients.	Promotes cell survival.	[2]
Tyro3	Colorectal Cancer (CRC)	Significantly increased expression vs. normal tissue.	Correlates with lymph node metastasis and poor prognosis.	[25]
Tyro3	Melanoma	Upregulated in 20 of 40 cell lines tested.	Promotes cell survival.	[22]

Table 2: Preclinical Efficacy of TAM Kinase Inhibitors



Inhibitor	Target(s)	Cancer Model	Efficacy	Citation(s)
SLC-391	Axl, Mer	CT-26 (colorectal) syngeneic mice	52% tumor growth inhibition (TGI) vs. vehicle.	[3]
XL092	MET, VEGFR2, Axl, Mer, Tyro3	MC38 (colorectal) syngeneic mice	Enhanced TGI in combination with anti-PD-1.	[26]
MRX-2843	MerTK, FLT3	AML & ALL mouse models	Recapitulated extended survival seen in genetic knockouts.	[10]
UNC4241	Pan-TAM	BRAFV600EPTE N-/- melanoma model	Significantly decreased in vivo tumor growth.	[10]

Table 3: Immunomodulatory Effects of TAM Kinase Inhibition in Preclinical Models



Inhibitor	Cancer Model	Effect on Immune Cells in TME	Citation(s)
SLC-391	CT-26 (colorectal)	Increased NK cells, increased M1/M2 macrophage ratio, followed by increased CD8+ T cells.	[27]
XL092	MC38 (colorectal)	Increased peripheral CD4+ T cells. Significant increase in CD8+ T cells when combined with anti- PD-1.	[26]
MRX-2843	AML mouse model	Shifted macrophage polarization toward a pro-inflammatory M1 phenotype.	[8]
UNC4241	BRAFV600EPTEN-/- melanoma model	Increased CD8+ T cell infiltration.	[10]

# **Key Experimental Protocols**

Studying the role of TAM kinases in the TME requires specific and robust methodologies. Below are detailed protocols for two key experimental techniques.

# Immunohistochemistry (IHC) for TAM Kinase Expression in Paraffin-Embedded Tissues

This protocol allows for the visualization and localization of TAM kinase proteins within the histological context of a tumor.

- I. Deparaffinization and Rehydration
- Place slides in a 56-60°C oven for 20-30 minutes to melt the paraffin[8].



- Immerse slides in two changes of xylene for 5 minutes each[12].
- Transfer slides through a graded series of ethanol:
  - 100% Ethanol: 2 changes, 3 minutes each.
  - 95% Ethanol: 1 change, 3 minutes.
  - 70% Ethanol: 1 change, 3 minutes[12].
- Rinse slides in distilled water for 5 minutes[17].
- II. Antigen Retrieval
- Perform Heat-Induced Epitope Retrieval (HIER) for optimal antigen unmasking[8][24].
- Immerse slides in a staining container with 10 mM Sodium Citrate Buffer (pH 6.0)[12].
- Heat the container in a pressure cooker, steamer, or water bath to 95-100°C for 10-20 minutes[12].
- Allow slides to cool to room temperature in the buffer for at least 20 minutes[12].
- Rinse slides twice with PBS for 5 minutes each[12].
- III. Staining Procedure
- Block endogenous peroxidase activity by incubating sections in 3% H<sub>2</sub>O<sub>2</sub> in methanol for 10-15 minutes at room temperature[12][17].
- Wash slides 2-3 times with PBS[17].
- Block non-specific binding by incubating with a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) for 1 hour at room temperature[8].
- Incubate with the primary antibody (e.g., rabbit anti-Axl, mouse anti-MerTK) diluted in antibody diluent overnight at 4°C in a humidified chamber.
- Wash slides three times with PBS for 5 minutes each.

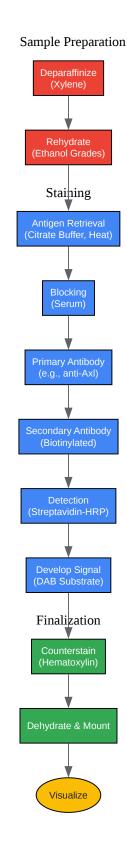
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- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
- · Wash slides three times with PBS.
- Incubate with Streptavidin-Horseradish Peroxidase (HRP) complex for 30 minutes at room temperature[27].
- · Wash slides three times with PBS.
- Develop the signal by adding DAB (3,3'-Diaminobenzidine) substrate and incubate until a brown color develops (typically 5-10 minutes)[17][27].
- Rinse slides with distilled water to stop the reaction.
- Counterstain with Hematoxylin for 1-2 minutes to visualize nuclei[12].
- Dehydrate slides through graded ethanol and clear in xylene.
- Mount with permanent mounting medium and a coverslip[17].





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Caption: Workflow for Immunohistochemistry (IHC) staining of paraffin-embedded tissues.



# Flow Cytometry for Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a method to dissociate tumors into a single-cell suspension and analyze the composition of immune cell infiltrates.

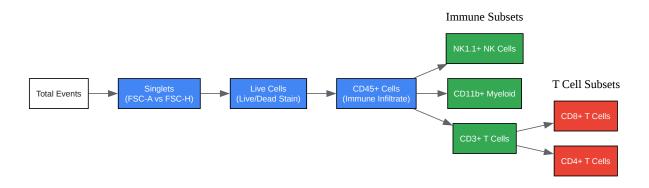
- I. Preparation of Single-Cell Suspension
- Collect fresh tumor tissue immediately after resection into cold media (e.g., RPMI)[1][2].
- Mince the tumor into small pieces (~1-2 mm³) using a sterile scalpel.
- Transfer minced tissue to a gentleMACS C Tube containing an enzyme cocktail (e.g., Miltenyi Tumor Dissociation Kit)[1][2].
- Process the tissue using a gentleMACS Dissociator according to the manufacturer's protocol[1][2].
- Filter the resulting cell suspension through a 70 µm cell strainer to remove clumps.
- Wash cells with FACS buffer (PBS + 2% FBS) and centrifuge.
- (Optional) Perform red blood cell lysis if necessary.
- Resuspend the cell pellet in FACS buffer and count viable cells using Trypan Blue.
- II. Antibody Staining
- Aliquot approximately 1x10<sup>6</sup> cells per tube.
- (Optional but recommended) Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse) for 10-15 minutes on ice to prevent non-specific binding.
- Add a "live/dead" stain (e.g., Zombie Red) to distinguish viable cells and incubate according to the manufacturer's protocol.
- Add a cocktail of fluorochrome-conjugated surface antibodies. A representative panel for murine TILs could include:



- General Immune: CD45 (pan-leukocyte)
- T Cells: CD3 (pan-T cell), CD4 (helper T cells), CD8 (cytotoxic T cells), FoxP3 (regulatory T cells - requires intracellular staining)
- Myeloid Cells: CD11b (myeloid marker), F4/80 (macrophages), Ly6G (neutrophils), Ly6C (monocytes), MHC-II, CD206 (M1/M2 macrophage markers)
- NK Cells: NK1.1 or CD49b
- Incubate for 30 minutes on ice in the dark[6].
- Wash cells twice with FACS buffer.
- (If staining for intracellular markers like FoxP3) Fix and permeabilize cells using a dedicated kit (e.g., eBioscience FoxP3/Transcription Factor Staining Buffer Set). Then, incubate with the intracellular antibody.
- Resuspend final cell pellet in FACS buffer for acquisition.
- III. Data Acquisition and Analysis
- Acquire samples on a multi-color flow cytometer[1][6]. Collect a sufficient number of events (e.g., 500,000) for robust analysis.
- Analyze data using software like FlowJo.
- Gating Strategy:
  - Gate on intact cells using Forward Scatter (FSC) vs. Side Scatter (SSC).
  - Gate on singlets using FSC-Area vs. FSC-Height to exclude doublets[11].
  - Gate on live cells by excluding the "live/dead" stain positive population[6].
  - From the live single cells, gate on CD45+ cells to identify the total immune infiltrate.
  - From the CD45+ gate, identify major populations:



- CD3+ T cells, which can be further divided into CD4+ and CD8+ subsets.
- CD11b+ myeloid cells, which can be further analyzed for macrophage (F4/80+) and MDSC (Ly6G+/Ly6C+) populations.
- NK1.1+ NK cells.



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Caption: A representative gating strategy for analyzing tumor-infiltrating lymphocytes (TILs) by flow cytometry.

### **Conclusion and Future Directions**

The TAM kinases Tyro3, Axl, and MerTK are integral components of the tumor microenvironment, functioning as a dual-axis threat by promoting intrinsic tumor cell malignancy and orchestrating a potent immunosuppressive shield. Their pleiotropic effects, particularly on innate immune cells like macrophages and dendritic cells, make them highly attractive targets for cancer therapy. The quantitative data clearly indicate that TAM kinase overexpression is a common feature in many aggressive cancers and is linked to poor patient outcomes. Preclinical studies robustly demonstrate that inhibiting TAM kinase activity can slow tumor growth and, critically, remodel the TME from an immune-suppressive to an immune-active state. This immunomodulatory capacity strongly supports the rationale for combining



TAM kinase inhibitors with immune checkpoint blockade to overcome resistance and enhance therapeutic efficacy. Future research should focus on developing more selective inhibitors to dissect the specific roles of each TAM receptor, identifying robust biomarkers to select patients most likely to benefit from TAM-targeted therapies, and optimizing combination strategies to fully exploit their therapeutic potential.

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